molecular formula C22H24D3ClN2O4S B602455 Diltiazem-d3 HCl CAS No. 1217623-80-7

Diltiazem-d3 HCl

Cat. No. B602455
M. Wt: 454
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Diltiazem-d3 HCl, also known as Diltiazem, is an L-type calcium channel inhibitor . It is used as an internal standard for the quantification of diltiazem by GC- or LC-MS . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . FDA-approved indications include atrial arrhythmia, hypertension, paroxysmal supraventricular tachycardia, and chronic stable angina .


Molecular Structure Analysis

The molecular formula of Diltiazem-d3 HCl is C22H24D3ClN2O4S . The molecular weight is 454.00 . The InChI code is HDRXZJPWHTXQRI-SOOXQBGUSA-N .


Chemical Reactions Analysis

A stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .


Physical And Chemical Properties Analysis

Diltiazem-d3 HCl appears as a white powder . The pH (10g/l, 25℃) is between 4.3 and 5.3 . The melting point/range is 207.5 - 212 °C .

Scientific Research Applications

Structural Modifications for Improved Drug Release

Diltiazem (DIL), primarily used for cardiovascular disorders, exhibits a high solubility and quick dissolution leading to a short elimination half-life. Research has focused on modifying its biopharmaceutical properties by developing less soluble and slower dissolving salt/cocrystal forms with dicarboxylic acids. This approach significantly reduced the solubility and intrinsic dissolution rate of DIL, demonstrating potential for novel modified-release pharmaceutical formulations (Diniz et al., 2021).

Mucoadhesive Buccal Film Optimization

To overcome the low bioavailability of Diltiazem HCl due to high first-pass metabolism and short half-life, a study developed and optimized a mucoadhesive buccal film. The optimized formula demonstrated substantial mucoadhesive strength and residence time, indicating enhanced bioavailability and potential for improved patient compliance (Winarti et al., 2021).

Controlled Release Applications

Research on controlled release applications of Diltiazem HCl includes various techniques like interpenetrating polymer network microcapsules and transdermal delivery systems. These approaches aim to extend the drug release period, thereby enhancing therapeutic efficacy and patient compliance. Such systems are particularly beneficial for drugs with short half-lives and high metabolism rates, as they ensure a steady and prolonged drug release (Kulkarni et al., 2011), (Parhi & Suresh, 2016).

Prolonged Release Matrix Tablets

The development of prolonged release matrix tablets of Diltiazem HCl using a combination of hydrophilic and hydrophobic polymers has been a significant area of research. These formulations provided controlled drug release over extended periods, improving the drug delivery system's effectiveness and reliability (Boyapally et al., 2009).

Gastro Retentive Floating Microsphere Development

Gastroretentive drug delivery systems for Diltiazem HCl have been explored to improve bioavailability by retaining the system in the stomach for longer periods. Such systems are beneficial for drugs with specific absorption zones in the upper intestinal tract, and they help in mitigating the first-pass metabolism effect (Panwar & Tanwar, 2015).

Safety And Hazards

Diltiazem-d3 HCl is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs (cardiovascular system). It may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child. It may cause harm to breast-fed children .

Future Directions

In addition to the use of this medicine, treatment for high blood pressure may include weight control and changes in the types of foods you eat, especially foods high in sodium (salt) . Many patients who have high blood pressure will not notice any signs of the problem. In fact, many may feel normal. It is very important that you take your medicine exactly as directed and that you keep your appointments with your doctor even if you feel well .

properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-ZOFGQJPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diltiazem-d3 HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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